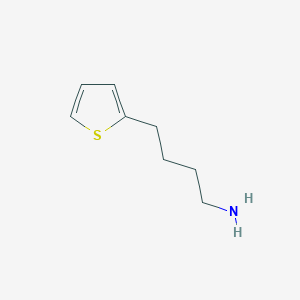
4-(Thiophen-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Thiophen-2-yl)butan-1-amine” is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 . It is also known as TBA. It is used for research purposes and has gained attention in the field of scientific research due to its potential implications in various fields .
Synthesis Analysis
The synthesis of “4-(Thiophen-2-yl)butan-1-amine” could be achieved through various methods. One such method involves the Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene . This method circumvents the preactivation of building blocks and tolerates the presence of functional groups during polymerization .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-2-yl)butan-1-amine” is based on structures generated from information available in databases . The structure is likely to be well-defined .Chemical Reactions Analysis
“4-(Thiophen-2-yl)butan-1-amine” can undergo various chemical reactions. For instance, it can be involved in the synthesis of optoelectronic devices through Pd-catalyzed direct arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Thiophen-2-yl)butan-1-amine” include its molecular formula (C8H13NS), molecular weight (155.26), and its potential reactivity .Applications De Recherche Scientifique
Electrochromic Devices
4-(Thiophen-2-yl)butan-1-amine derivatives have applications in the fabrication of multicolored electrochromic devices. Yagmur, Ak, and Bayrakçeken (2013) synthesized a centrosymmetric polymer precursor, which, when copolymerized with other materials, displayed eight different colors and showed improved properties like redox stability and switching time in electrochromic devices (Yagmur, Ak, & Bayrakçeken, 2013).
Pharmacological Modulators
Compounds derived from 4-(Thiophen-2-yl)butanoic acid have been found to act as pharmacological modulators. Aiello et al. (2016) identified such compounds as Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel modulators, demonstrating their potential in therapeutic applications (Aiello et al., 2016).
Antidiabetic Potential
A study by Devine et al. (2020) explored the antidiabetic potential of 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one, demonstrating its improved solubility and maintained activity in a glucose uptake assay, suggesting its use in diabetes treatment (Devine et al., 2020).
Antinociceptive Activity
4-(Thiophen-2-yl)butan-1-amine derivatives have been studied for their antinociceptive activity. Shipilovskikh et al. (2020) synthesized new compounds with this structure and tested their effectiveness in reducing pain (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-thiophen-2-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAIZKZMMQOHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
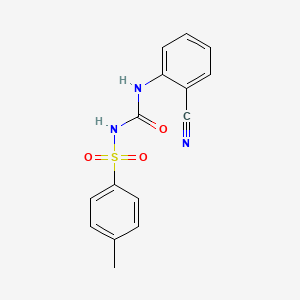
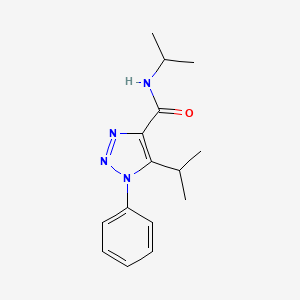
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
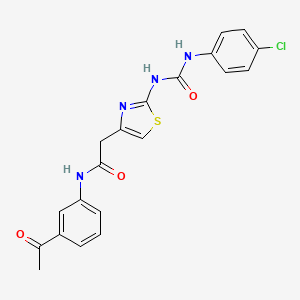
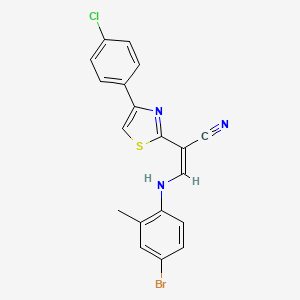
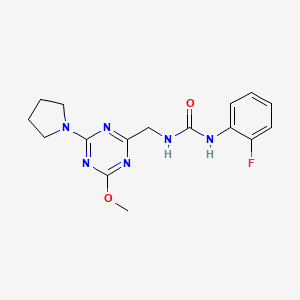
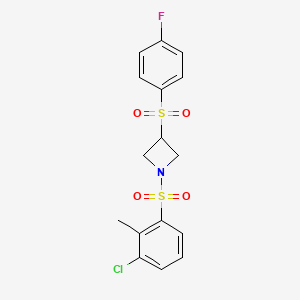
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
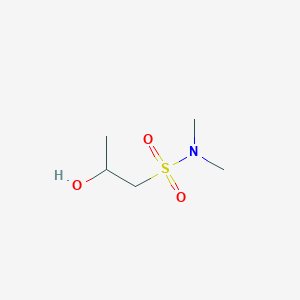
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)